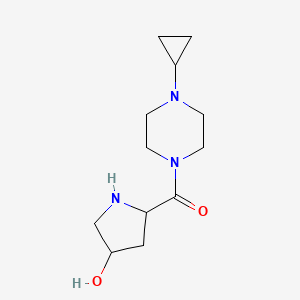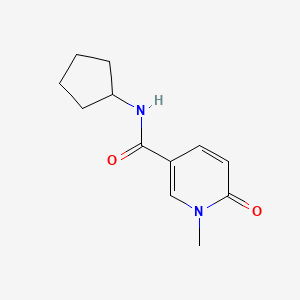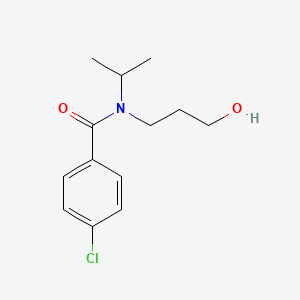![molecular formula C10H12BrNO5S B7559737 (2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7559737.png)
(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]propanoic acid is a chemical compound that is commonly used in scientific research. It is a derivative of sulfonamide and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of (2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]propanoic acid involves its ability to inhibit the activity of certain enzymes. It has been found to bind to the active site of the enzyme and prevent it from carrying out its normal function. This can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]propanoic acid are varied and depend on the specific enzyme that it is inhibiting. It has been found to have anti-inflammatory effects, as well as the ability to inhibit the growth and spread of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]propanoic acid in lab experiments is its ability to selectively inhibit specific enzymes. This allows researchers to study the effects of inhibiting a particular enzyme without affecting other biological processes. However, one limitation is that it may not accurately reflect the effects of inhibiting the enzyme in vivo, as the conditions in a laboratory setting may be different from those in a living organism.
Zukünftige Richtungen
There are many potential future directions for the study of (2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]propanoic acid. One area of research could be the development of new sulfonamide derivatives with improved efficacy and selectivity. Another area of research could be the study of the compound's potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, the compound could be studied for its potential use as a diagnostic tool for certain conditions.
Synthesemethoden
The synthesis of (2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]propanoic acid involves the reaction of 3-bromo-4-methoxyaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride. This is then reacted with (R)-2-amino-1-propanol to yield (2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]propanoic acid.
Wissenschaftliche Forschungsanwendungen
(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]propanoic acid has been widely used in scientific research as a tool to study various biological processes. It has been found to inhibit the activity of certain enzymes, such as carbonic anhydrase and metalloproteinases. It has also been used to study the role of sulfonamides in the treatment of diseases such as cancer and Alzheimer's.
Eigenschaften
IUPAC Name |
(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO5S/c1-6(10(13)14)12-18(15,16)7-3-4-9(17-2)8(11)5-7/h3-6,12H,1-2H3,(H,13,14)/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRLMEUFFZANOW-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[Cyclopropyl-(2-phenylacetyl)amino]acetic acid](/img/structure/B7559674.png)
![2-[cyclopropyl-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559682.png)
![5-bromo-N-[3-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B7559685.png)
![4-[1-(4-Fluorophenyl)ethyl-methylamino]-4-oxobutanoic acid](/img/structure/B7559701.png)
![N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7559704.png)
![2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide](/img/structure/B7559706.png)

![(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7559722.png)


![(2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7559760.png)